3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O3 and its molecular weight is 459.55. The purity is usually 95%.
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Scientific Research Applications
Bromophenols and Purine-diones in Red Algae
A study identified bromophenols C-N coupled with nucleoside base derivatives and brominated tetrahydroisoquinolines in the red alga Rhodomela confervoides. These compounds, including various purine-diones, exhibit a range of biological activities, suggesting potential applications in drug development and as biochemical tools (Ma et al., 2007).
Synthesis of Purine-diones
Another study focused on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, highlighting methodologies for creating purine-dione derivatives. These compounds could serve as precursors or models for further chemical modifications, including the synthesis of compounds with similar structures to the one of interest (Šimo et al., 1998).
Anticancer Activity of Purine-diones
Research into the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones revealed compounds with notable anticancer activity. This indicates that purine-dione derivatives can be potent agents in cancer therapy, warranting further exploration of related structures for therapeutic use (Hayallah, 2017).
Anti-inflammatory Properties
A series of substituted analogues based on the pyrimidopurinedione ring system were synthesized and shown to exhibit anti-inflammatory activity. This suggests the potential of structurally similar compounds for developing new anti-inflammatory drugs (Kaminski et al., 1989).
Purine Alkaloids in Marine Life
The isolation of new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa underlines the diversity of purine-based structures in nature and their bioactive potential, hinting at the untapped potential of related compounds in biotechnological and pharmaceutical applications (Qi et al., 2008).
properties
IUPAC Name |
1-methyl-3-(3-methylbutyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-18(2)14-17-31-24(32)22-23(28(3)26(31)33)27-25-29(15-7-16-30(22)25)19-10-12-21(13-11-19)34-20-8-5-4-6-9-20/h4-6,8-13,18H,7,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHFMCAFKIFDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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